molecular formula C11H12N4O3S B2545842 4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2097918-65-3

4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2545842
M. Wt: 280.3
InChI Key: ZXBVAAIJXDPUCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided detail different synthetic routes for related heterocyclic compounds. For instance, Paper 1 describes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Although this does not directly describe the synthesis of the compound , the methodology could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit characteristics common to heterocyclic compounds, such as aromaticity in the pyridine ring and potential for hydrogen bonding due to the presence of the carboxamide group. The papers do not provide specific information on the molecular structure analysis of this compound, but the methodologies used for related compounds could be applied, such as X-ray crystallography or NMR spectroscopy, to determine its structure.

Chemical Reactions Analysis

The papers do not discuss the chemical reactions of the specific compound . However, the synthetic routes described for related compounds suggest that the compound could undergo various nucleophilic substitutions or catalytic reductions, as seen in the synthesis of methyl 4-piperidinopyrrole-2-carboxylates in Paper 1 . These reactions could be explored to further modify the compound or to understand its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a methoxy group could affect its solubility in organic solvents, while the carboxamide group could influence its boiling point and melting point. The papers provided do not discuss the physical and chemical properties of the specific compound, but such properties are typically determined through experimental measurements such as melting point determination, solubility testing, and spectroscopic analysis.

Scientific Research Applications

Synthesis and Medicinal Applications

This compound has been involved in the synthesis of novel heterocyclic compounds due to its unique structure. For instance, research led by Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from this compound. These synthesized compounds demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Photodynamic Therapy Applications

In a study by Pişkin et al. (2020), derivatives of this compound were used in the synthesis of new zinc phthalocyanine complexes. These complexes showed promising properties for photodynamic therapy applications, particularly in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Antimicrobial and Antifungal Applications

Research has also explored the antimicrobial and antifungal potential of derivatives of this compound. For example, studies by Noolvi et al. (2016) and others have synthesized various 1,3,4-thiadiazole derivatives showing significant antimicrobial activities against various strains of microbes. These studies indicate the potential of this compound in developing new antimicrobial agents (Noolvi et al., 2016).

Antiprotozoal and Antiulcer Agents

Additionally, derivatives of this compound have been studied for their potential as antiprotozoal and antiulcer agents. For instance, research by Ismail et al. (2004) synthesized imidazo[1,2-a]pyridines derivatives showing strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating protozoal infections (Ismail et al., 2004).

Safety And Hazards

This would detail any known hazards associated with the compound, as well as appropriate safety precautions.


Future Directions

This would discuss potential areas for future research involving the compound.


I hope this general outline is helpful, and I apologize for not being able to provide more specific information on your compound. If you have any other questions or need further assistance, feel free to ask!


properties

IUPAC Name

4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-6-13-14-11(19-6)12-10(17)7-5-15(2)9(16)4-8(7)18-3/h4-5H,1-3H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBVAAIJXDPUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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